Bcl-2 Inhibitor

Overview

Description

B-cell lymphoma 2 inhibitors are a class of compounds that target the B-cell lymphoma 2 protein family, which are key regulators of apoptosis, or programmed cell death. These inhibitors are particularly significant in the treatment of various cancers, as they can induce apoptosis in cancer cells that have developed resistance to other forms of treatment .

Mechanism of Action

Target of Action

Bcl-2 inhibitors primarily target the B-cell lymphoma 2 (BCL2) protein, a key regulator of apoptosis . BCL2 is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses . The BCL2 protein is part of a larger family of BCL2-related proteins, all operating by nonenzymatic protein:protein interactions to regulate the intrinsic or mitochondrial pathway to apoptosis .

Mode of Action

Bcl-2 inhibitors, such as Venetoclax, work by selectively inhibiting BCL2, thereby triggering apoptosis of cancer cells . They act intracellularly in a BCL2-overexpressing leukemic cell to initiate apoptosis by mimicking the action of the endogenous antagonists of BCL2, the BH3-only proteins . These inhibitors work by releasing pro-apoptotic proteins that would otherwise be stifled by BCL2, nudging the cancer cells to self-destruct .

Biochemical Pathways

The BCL2 family proteins regulate the intrinsic or mitochondrial pathway to apoptosis . In the prosurvival subfamily, MCL1, BCLxL (BCL2L1), BCL2A1, and BCLB, like BCL2, inhibit the initiation of apoptosis . Through direct binding, they hold in check the 2 key cell death effector proteins, BAX and BAK, which when activated congregate on the outer membrane of the mitochondria and create pores which permeabilize and depolarize the organelle, releasing cytochrome C and activating caspases that execute the destruction of cells in a manner we recognize as apoptosis .

Pharmacokinetics

Venetoclax, a highly potent BCL2 inhibitor, has been extensively characterized in patients and healthy participants . After oral dosing, the median time to reach maximum plasma concentration ranged from 5 to 8 hours and the harmonic mean half-life ranged from 14 to 18 hours . Venetoclax is eliminated via cytochrome P450 (CYP)3A metabolism, and a negligible amount of unchanged drug is excreted in urine .

Result of Action

The inhibition of BCL2 results in a significant effect, triggering apoptosis of cancer cells . This leads to the destruction of cells, a process recognized as apoptosis . The result is a reduction in the number of cancer cells, contributing to the treatment of hematological malignancies .

Action Environment

The action of Bcl-2 inhibitors can be influenced by environmental factors. For instance, agonists in the microenvironment, such as interleukin-10, CD40L, and unmethylated DNA, can stimulate cells through the PI3K/AKT/mTOR signaling pathway to activate NF-κB signaling and promote the expression of MCL-1 and BCL-XL .

Biochemical Analysis

Biochemical Properties

The Bcl-2 inhibitor interacts with the Bcl-2 protein, which is a part of a large family of Bcl-2-related proteins . These proteins operate by nonenzymatic protein-protein interactions to regulate the intrinsic or mitochondrial pathway to apoptosis . The this compound, such as Venetoclax, is a selective this compound that inhibits Bcl-2 by binding to its BH domains . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It influences cell function by triggering apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bcl-2 inhibitors can suppress cell growth in malignant cells, showing superior activity compared to other treatments .

Molecular Mechanism

The inhibitor binds to the Bcl-2 protein, mimicking the action of the endogenous antagonists of Bcl-2, the BH3-only proteins . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. For instance, the this compound HZ-L105 showed potent inhibition against Bcl-2 in biochemical assays . Over time, HZ-L105 suppressed cell growth not only in certain cell lines but also in resistant lines .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. For instance, in a study with mice, the this compound S 55746 was able to restore apoptosis functions impaired by tumorigenesis . The effects varied depending on the dosage and timing of the treatment .

Metabolic Pathways

The this compound is involved in the regulation of the intrinsic or mitochondrial pathway to apoptosis . It interacts with the Bcl-2 protein and other related proteins to regulate this pathway . The inhibitor can also affect metabolic flux or metabolite levels, as seen in leukemia stem cells .

Transport and Distribution

The this compound is transported and distributed within cells and tissues. It is known to bind to the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also interact with other proteins and be distributed to other parts of the cell .

Subcellular Localization

The this compound targets the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also be found in other parts of the cell, depending on the specific type of this compound and the cell type . The subcellular localization of the this compound can affect its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-cell lymphoma 2 inhibitors typically involves multiple steps, including the formation of key intermediates and the final active compound. For example, the synthesis of venetoclax, a well-known B-cell lymphoma 2 inhibitor, involves the use of various reagents and catalysts under controlled conditions . The process often includes steps such as amide bond formation, cyclization, and purification through chromatography.

Industrial Production Methods: Industrial production of B-cell lymphoma 2 inhibitors requires scaling up the synthetic routes while maintaining the purity and efficacy of the compound. This often involves optimizing reaction conditions, using high-throughput screening methods, and employing advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: B-cell lymphoma 2 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the chemical structure to enhance the compound’s efficacy and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of B-cell lymphoma 2 inhibitors include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon . Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to ensure optimal yields.

Major Products: The major products formed from these reactions are typically the active B-cell lymphoma 2 inhibitors themselves, along with various intermediates and by-products that are removed during the purification process .

Scientific Research Applications

B-cell lymphoma 2 inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of apoptosis and the role of B-cell lymphoma 2 proteins in cell survival . In biology, these inhibitors help in understanding the pathways involved in programmed cell death and how cancer cells evade this process . In medicine, B-cell lymphoma 2 inhibitors are used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia and acute myeloid leukemia . They are also being investigated for their potential in treating solid tumors .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to B-cell lymphoma 2 inhibitors include B-cell lymphoma-extra large inhibitors and myeloid cell leukemia 1 inhibitors . These compounds also target proteins involved in the regulation of apoptosis but have different selectivity and efficacy profiles .

Uniqueness: B-cell lymphoma 2 inhibitors are unique in their high selectivity for the B-cell lymphoma 2 protein, which makes them particularly effective in treating cancers that overexpress this protein . This selectivity reduces the likelihood of off-target effects and enhances the compound’s therapeutic potential .

Biological Activity

Bcl-2 inhibitors represent a significant advancement in cancer therapy, particularly for hematological malignancies. These compounds target the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis that is often overexpressed in various cancers, allowing malignant cells to evade programmed cell death. This article delves into the biological activity of Bcl-2 inhibitors, focusing on their mechanisms of action, clinical applications, and recent research findings.

Bcl-2 inhibitors function primarily by disrupting the anti-apoptotic signals mediated by Bcl-2 proteins. By inhibiting these proteins, the balance shifts towards apoptosis, leading to cell death in cancerous tissues. The primary mechanisms include:

- Displacement of Pro-apoptotic Proteins : Inhibitors like venetoclax bind to Bcl-2, freeing pro-apoptotic proteins such as Bax and Bak, which then promote mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis .

- Synergistic Effects with Other Therapies : Combinations with other agents, such as Bruton's tyrosine kinase (BTK) inhibitors, have shown enhanced efficacy in certain lymphoma models, indicating that Bcl-2 inhibitors can be part of multi-drug regimens to overcome resistance mechanisms .

Hematological Malignancies

Bcl-2 inhibitors have been particularly effective in treating:

- Chronic Lymphocytic Leukemia (CLL) : Venetoclax has become a cornerstone treatment for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease .

- Acute Myeloid Leukemia (AML) : Trials have indicated that Bcl-2 inhibition can sensitize AML cells to chemotherapy and improve outcomes .

Solid Tumors

Recent studies are exploring the use of Bcl-2 inhibitors in solid tumors, with varying degrees of success. For instance:

- Glioblastoma Multiforme (GBM) : Research indicates that compounds like ABT-737 can induce apoptosis in GBM cells when combined with other cytotoxic agents .

Efficacy and Resistance

- Venetoclax in CLL :

- Combination Therapy :

Table of Clinical Trials

Properties

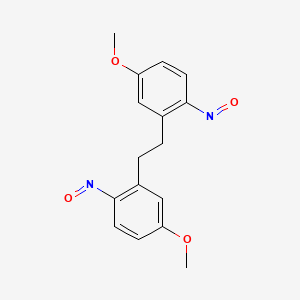

IUPAC Name |

4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSXFMHXRZAGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473860 | |

| Record name | Bcl-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383860-03-5 | |

| Record name | Bcl-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.